(1-Methylpiperazin-2-yl)methanol
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Description
(1-Methylpiperazin-2-yl)methanol, also referred to as 1-methylpiperazine, is a versatile and widely studied organic compound. It is a colorless liquid with a low boiling point, and is used in a variety of applications and industries, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of polymers, and as a solvent for organic compounds. Due to its unique properties and wide range of applications, 1-methylpiperazine has become an important research topic in a variety of scientific fields.
Scientific Research Applications
Novel Synthesis Approaches and Ligand Development
A novel synthesis method for 4-substituted-(1-benzylpiperazin-2-yl)methanols, derivatives similar to (1-Methylpiperazin-2-yl)methanol, starting from (S)-serine, shows promise in the development of ligands for central nervous system receptors (Beduerftig, Weigl, & Wünsch, 2001). These ligands exhibit significant interaction with σ1-receptors, indicating potential applications in neurological research and drug development.
Materials Science and Catalysis
In materials science, the in situ generation of structure-directing agents (SDAs) from methanol and organic cyclic amines, including 2-methylpiperazine, has been demonstrated to direct the synthesis of novel organically templated zinc phosphites/phosphates (Wang et al., 2013). This unique approach underscores the versatility of methanol and its derivatives in creating advanced materials with potential applications in catalysis and nanotechnology.
Enantioselective Catalysis
Research into the synthesis of chiral ligands from derivatives of (1-Methylpiperazin-2-yl)methanol has revealed their unique behavior in enantioselective catalysis, particularly in the addition of diethylzinc to benzaldehyde (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010). These findings highlight the compound's utility in synthesizing optically active products, a crucial aspect of pharmaceutical and fine chemical manufacturing.
Pharmaceutical Chemistry
In pharmaceutical chemistry, the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, related to (1-Methylpiperazin-2-yl)methanol, has been explored for the development of potential therapeutic agents (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011). These compounds are key intermediates in the synthesis of antileukemic agents, demonstrating the critical role of (1-Methylpiperazin-2-yl)methanol derivatives in medicinal chemistry.
properties
IUPAC Name |
(1-methylpiperazin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-3-2-7-4-6(8)5-9/h6-7,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIWOALTDQQQTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpiperazin-2-yl)methanol |
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